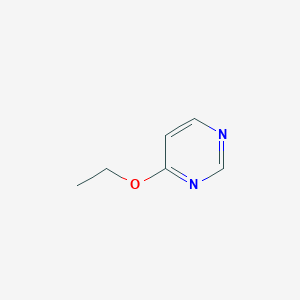

4-Ethoxypyrimidine

Description

4-Ethoxypyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with an ethoxy (-OCH₂CH₃) group at the 4-position. Pyrimidine derivatives are fundamental in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and structural diversity. The ethoxy group in this compound introduces steric and electronic effects that influence its chemical behavior, including nucleophilic substitution, thermal stability, and interactions in biological systems .

Propriétés

Numéro CAS |

24903-72-8 |

|---|---|

Formule moléculaire |

C6H8N2O |

Poids moléculaire |

124.14 g/mol |

Nom IUPAC |

4-ethoxypyrimidine |

InChI |

InChI=1S/C6H8N2O/c1-2-9-6-3-4-7-5-8-6/h3-5H,2H2,1H3 |

Clé InChI |

UDVWSTBKKYWADN-UHFFFAOYSA-N |

SMILES |

CCOC1=NC=NC=C1 |

SMILES canonique |

CCOC1=NC=NC=C1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position of the ethoxy group on the pyrimidine ring significantly impacts reactivity. For example:

- 2-Ethoxypyrimidine : The ethoxy group at the 2-position leads to faster pyrolytic elimination of ethylene compared to the 4-substituted analog. This is attributed to reduced steric hindrance and enhanced resonance stabilization of the transition state during elimination .

- 4-Ethoxypyrimidine : The 4-substituent creates greater steric constraints, slowing pyrolysis. Computational studies show that π-bond order and electron-withdrawing effects of adjacent nitrogen atoms further modulate reaction rates .

Table 1: Pyrolysis Rates of Ethoxypyrimidines

| Compound | Relative Pyrolysis Rate (25°C) | Key Factors Influencing Rate |

|---|---|---|

| 2-Ethoxypyrimidine | 1.00 (reference) | Lower steric hindrance |

| This compound | 0.45 | Higher steric/electronic effects |

| 2-Chloro-4-ethoxypyrimidine | 0.28 | Electron-withdrawing Cl enhances stability |

Functional Group Modifications

- 4-Hydroxypyrimidine : Replacing the ethoxy group with a hydroxyl (-OH) increases hydrogen-bonding capacity, making it more hydrophilic but less stable under acidic conditions.

- 4-Methoxypyrimidine : The smaller methoxy group reduces steric bulk compared to ethoxy, leading to faster reaction kinetics in nucleophilic substitutions .

- 4-Fluoro-6-hydrazinylpyrimidine : Fluorine substitution at the 4-position enhances electronegativity, while the hydrazinyl group introduces nucleophilic reactivity, useful in pharmaceutical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.